molecular formula C14H12O B14142370 (Z)-1,2-diphenylethenol CAS No. 30498-85-2

(Z)-1,2-diphenylethenol

Cat. No.: B14142370
CAS No.: 30498-85-2
M. Wt: 196.24 g/mol
InChI Key: BTYKKTHKEGJHPO-KAMYIIQDSA-N
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Description

(Z)-1,2-Diphenylethenol is an organic compound characterized by the presence of a hydroxyl group attached to a carbon-carbon double bond, with two phenyl groups attached to the double-bonded carbons. This compound is a stereoisomer, specifically the Z-isomer, which means the phenyl groups are on the same side of the double bond. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-1,2-Diphenylethenol can be synthesized through several methods. One common approach involves the reduction of (Z)-1,2-diphenylethene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of (Z)-1,2-diphenylethene using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2-Diphenylethenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (Z)-1,2-diphenylethene-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can convert it into (Z)-1,2-diphenylethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products

    Oxidation: (Z)-1,2-Diphenylethene-1-one.

    Reduction: (Z)-1,2-Diphenylethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(Z)-1,2-Diphenylethenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (Z)-1,2-diphenylethenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,2-Diphenylethenol: The E-isomer with phenyl groups on opposite sides of the double bond.

    1,2-Diphenylethane: A fully saturated analog without the double bond.

    1,2-Diphenylethene: The parent compound without the hydroxyl group.

Uniqueness

(Z)-1,2-Diphenylethenol is unique due to its Z-configuration, which imparts distinct steric and electronic properties compared to its E-isomer and other analogs. This configuration can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

30498-85-2

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

(Z)-1,2-diphenylethenol

InChI

InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11,15H/b14-11-

InChI Key

BTYKKTHKEGJHPO-KAMYIIQDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\O

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)O

Origin of Product

United States

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